5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine
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Overview
Description
5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of bromine, fluorine, and a thiolan-3-yloxy group attached to a pyridine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-fluoropyridine with thiolane-3-ol under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The thiolan-3-yloxy group can undergo oxidation or reduction, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions may produce different thiolan-3-yloxy derivatives .
Scientific Research Applications
5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and thiolan-3-yloxy groups contributes to its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoropyridine
- 3-Bromo-2-fluoropyridine
- 2-Bromo-5-fluoropyridine
Uniqueness
5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine is unique due to the presence of the thiolan-3-yloxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNOS/c10-6-3-8(11)9(12-4-6)13-7-1-2-14-5-7/h3-4,7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGBXRYGQWLHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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